Technical Profile: 4,5-Dibromo-2-fluorobenzylamine
Technical Profile: 4,5-Dibromo-2-fluorobenzylamine
Executive Summary
4,5-Dibromo-2-fluorobenzylamine is a high-value halogenated building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Its structural uniqueness lies in the ortho-positioned fluorine , which modulates pKa and metabolic stability, combined with two vicinal bromine handles (positions 4 and 5).[1] These bromines provide orthogonal reactivity for sequential cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing this small molecule to serve as a core scaffold for complex kinase inhibitors and GPCR ligands.[1]
This guide details the physicochemical properties, validated synthetic pathways from its nitrile precursor, and strategic applications in medicinal chemistry.[1]
Physicochemical Specifications
Molecular Weight & Isotopic Distribution
For mass spectrometry (LC-MS/GC-MS) validation, reliance on "Average Molecular Weight" is insufficient due to the distinct isotopic signature of the two bromine atoms.[1]
| Property | Value | Notes |
| Chemical Formula | ||
| Average Molecular Weight | 282.94 g/mol | Used for stoichiometry calculations.[1] |
| Monoisotopic Mass | 280.885 g/mol | Based on |
| Exact Mass ( | 284.883 g/mol | |
| Appearance | Off-white to pale yellow solid | Amine salts (HCl) are white crystalline solids.[1] |
| Predicted LogP | ~2.1 | Moderately lipophilic.[1] |
| Topological Polar Surface Area | 26.02 | Favorable for CNS penetration.[1] |
Mass Spectrometry Validation (The "1:2:1" Rule)
When analyzing this compound via LC-MS, the presence of two bromine atoms creates a characteristic triplet pattern in the molecular ion cluster.[1]
Diagnostic Check: If your MS spectrum shows a 1:1 doublet, you have lost a bromine (mono-dehalogenation).[1] If you see a 1:2:1 triplet, the dibromo core is intact.[1]
Synthetic Utility & Retrosynthesis[3]
The most reliable synthetic route to 4,5-dibromo-2-fluorobenzylamine is the chemoselective reduction of 4,5-dibromo-2-fluorobenzonitrile (CAS: 1804932-62-4).[1] Direct bromination of 2-fluorobenzylamine is discouraged due to poly-alkylation and oxidation risks.[1]
Reaction Workflow (Graphviz)
Figure 1: Recommended synthetic pathway via nitrile reduction.[1]
Detailed Protocol: Nitrile Reduction
Objective: Convert the nitrile group to a primary amine without debrominating the aromatic ring.[1]
Reagents:
-
Substrate: 4,5-dibromo-2-fluorobenzonitrile (1.0 eq)[1]
-
Reductant: Borane-Tetrahydrofuran complex (
), 1.0 M solution (2.5 eq)[1] -
Solvent: Anhydrous THF
-
Quench: Methanol (MeOH), 1M HCl[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the nitrile substrate in anhydrous THF (0.2 M concentration). Cool to 0°C using an ice bath.[1]
-
Addition: Add
dropwise via a pressure-equalizing addition funnel. Caution: Exothermic.[1] -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Note: The amine will streak on silica; use 1%
in eluent).[1] -
Quench (Critical): Cool back to 0°C. Slowly add MeOH to destroy excess borane (gas evolution). Then add 1M HCl and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH (pH > 10), extract into DCM or EtOAc, dry over
, and concentrate. -
Purification: If necessary, purify via amine-functionalized silica or convert to the HCl salt for recrystallization.[1]
Why this method?
Avoid Lithium Aluminum Hydride (
Strategic Applications: The "Scaffold Effect"
The value of this molecule lies in the differential reactivity of its two bromine positions.[1][2]
Chemo-Selectivity in Cross-Coupling
In a Palladium-catalyzed coupling (e.g., Suzuki-Miyaura), the two bromines are not equivalent.[1]
-
C5-Br (Para to Fluorine): The fluorine atom exerts a strong inductive withdrawing effect (-I) but also a resonance donating effect (+R).[1] However, the inductive effect usually dominates for oxidative addition rates in nucleophilic aromatic substitution contexts.[1]
-
C4-Br (Meta to Fluorine): Senses the inductive withdrawal of fluorine but lacks the resonance interaction.[1]
Guidance: The C4 position is often more sterically accessible (further from the ortho-fluorine/amine cluster) and electronically distinct.[1] However, screening is required.[1] A common strategy is to perform the first coupling at low temperature (RT to 40°C) with a limiting amount of boronic acid to achieve mono-arylation.[1]
Decision Tree for Functionalization
Figure 2: Strategic decision tree for scaffold elaboration.
Safety & Handling
-
Hazards: Like most benzylamines, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[1]
-
Storage: Store under inert atmosphere (Argon) at 2–8°C. Amines absorb
from the air to form carbamates; store tightly sealed.[1] -
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[1]
References
-
Precursor Availability: 4,5-Dibromo-2-fluorobenzonitrile (CAS 1804932-62-4).[1] BLD Pharm / Sigma-Aldrich Catalog.
-
Nitrile Reduction Protocol: Brown, H. C., & Choi, Y. M. (1981).[1] "Hydroboration.[1][3] 56. Reaction of borane-tetrahydrofuran with nitriles." Journal of Organic Chemistry. Link[1]
-
Halogenated Scaffold Reactivity: Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Context on oxidative addition to hindered halides). Link
-
Analogous Synthesis: Synthesis of 4-bromo-2-fluorobenzylamine (CAS 112734-22-2) via Borane reduction.[1] ChemicalBook / OrgSyn Database.[1] Link
